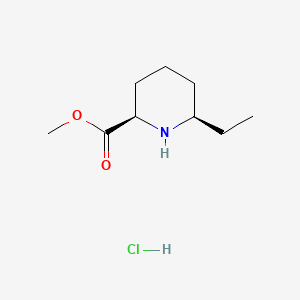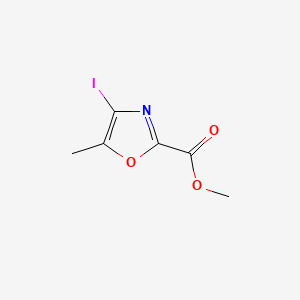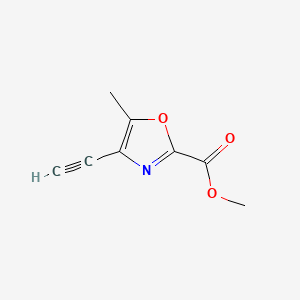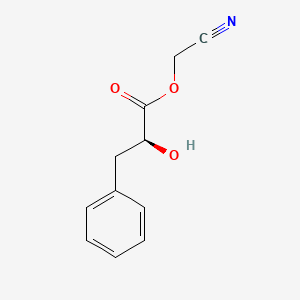![molecular formula C13H19Cl2NO2 B6609873 1-[4-(5-chloro-2-methoxyphenyl)oxan-4-yl]methanamine hydrochloride CAS No. 2866308-48-5](/img/structure/B6609873.png)
1-[4-(5-chloro-2-methoxyphenyl)oxan-4-yl]methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(5-Chloro-2-methoxyphenyl)oxan-4-yl]methanamine hydrochloride (also known as CMPO-HCl) is a synthetic compound used in various scientific research applications. It is a derivative of the parent compound 1-[4-(5-chloro-2-methoxyphenyl)oxan-4-yl]methanamine, which is commonly used as an intermediate in the synthesis of pharmaceuticals. CMPO-HCl has a wide range of applications in biochemical and physiological research due to its unique chemical structure and properties.
作用機序
The mechanism of action of CMPO-HCl is not fully understood. However, it is believed that the compound binds to the active site of the enzyme acetylcholinesterase, preventing the enzyme from catalyzing the hydrolysis of acetylcholine. In addition, it is believed that the compound binds to the active site of the enzyme cyclooxygenase-2, preventing the enzyme from catalyzing the synthesis of prostaglandins and other inflammatory mediators.
Biochemical and Physiological Effects
CMPO-HCl has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to reduce acetylcholine levels in the brain, resulting in decreased memory and learning. In addition, it has been shown to reduce inflammation and pain in animal models, as well as to reduce the risk of cancer. Furthermore, it has been shown to reduce the levels of certain hormones, such as testosterone and progesterone, which may have implications for fertility and reproductive health.
実験室実験の利点と制限
CMPO-HCl has several advantages for laboratory experiments. It is relatively easy to synthesize and stable in solution, making it suitable for a variety of experiments. In addition, it is relatively non-toxic and has a low cost, making it an attractive option for researchers. However, there are some limitations to using CMPO-HCl for laboratory experiments. It has been shown to have some undesirable side effects, such as memory and learning impairment, and it may interact with other drugs, making it difficult to use in combination with other compounds.
将来の方向性
Future research on CMPO-HCl could focus on further elucidating its mechanism of action and understanding its biochemical and physiological effects. In addition, further research could focus on developing novel uses for the compound, such as in the treatment of neurological disorders or cancer. Furthermore, further research could focus on optimizing the synthesis of the compound and developing more efficient and cost-effective methods for producing it. Finally, further research could focus on exploring potential side effects and interactions with other drugs, as well as exploring potential uses in combination with other compounds.
合成法
CMPO-HCl is synthesized through a multi-step process involving the reaction of 5-chloro-2-methoxyphenol with oxalyl chloride in the presence of a base such as pyridine. The reaction is then followed by a hydrolysis step to form 1-[4-(5-chloro-2-methoxyphenyl)oxan-4-yl]methanamine hydrochloride.
科学的研究の応用
CMPO-HCl has been widely used in various scientific research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of the neurotransmitter acetylcholine. It has also been used as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins and other inflammatory mediators. In addition, it has been used in the study of the effects of ion channels on cell membrane potentials, as well as in the study of the effects of calcium and other ions on cell proliferation and differentiation.
特性
IUPAC Name |
[4-(5-chloro-2-methoxyphenyl)oxan-4-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2.ClH/c1-16-12-3-2-10(14)8-11(12)13(9-15)4-6-17-7-5-13;/h2-3,8H,4-7,9,15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOAQISRIRAAGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2(CCOCC2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-5-[(1,2,2-trifluoroethenyl)oxy]pyridine](/img/structure/B6609798.png)
![rac-(1R,6R,7R)-2-methyl-3-oxo-2-azabicyclo[4.2.0]oct-4-ene-7-sulfonyl fluoride](/img/structure/B6609804.png)
![1-{5-[(difluoromethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methanamine dihydrochloride](/img/structure/B6609808.png)
![methyl 2-chloro-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B6609819.png)

![3-[(tert-butoxy)carbonyl]-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B6609846.png)


![1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanamine dihydrochloride](/img/structure/B6609856.png)
![1-[4-(2,2-dimethoxyethyl)oxan-4-yl]methanamine](/img/structure/B6609862.png)


![rac-(1R,4S,5S)-4-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride](/img/structure/B6609875.png)